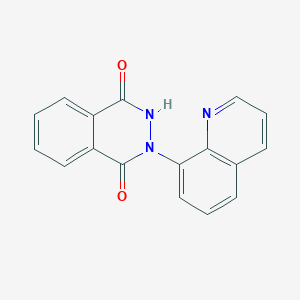

2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C17H11N3O2 and a molecular weight of 289.29 g/mol It is known for its unique structure, which includes a quinoline moiety attached to a dihydrophthalazine-dione core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of quinoline derivatives with phthalazine-dione precursors. One common method includes the condensation of 8-quinolinylamine with phthalic anhydride under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile (ACN) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline-N-oxide, dihydroquinoline, and substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of 2,3-dihydrophthalazine-1,4-dione exhibit significant anticancer properties. For instance, certain synthesized analogs have shown potent inhibitory effects on poly(ADP-ribose) polymerases (PARPs), specifically PARP10 and PARP15. These enzymes are crucial in the DNA repair processes and are often overexpressed in various cancers. The most effective derivatives demonstrated IC50 values in the low nanomolar range, making them promising candidates for further development as anticancer agents .

Neuroprotective Effects

Research has also explored the neuroprotective potential of 2-quinolin-8-yl derivatives against neurodegenerative diseases. In vitro studies suggest that these compounds can mitigate apoptosis in neuronal cells, indicating their potential as therapeutic agents for conditions such as Alzheimer's disease .

Antimicrobial Properties

The compound has been synthesized into various derivatives that exhibit antimicrobial activity against a range of bacterial strains. For example, derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing significant antibacterial effects. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or function, which warrants further investigation for potential clinical applications .

Antimalarial Activity

Another promising application is in the treatment of malaria. A study highlighted the antiplasmodial activity of quinoline derivatives against Plasmodium falciparum. These compounds not only displayed moderate potency but also showed favorable pharmacokinetic profiles in vivo, suggesting their potential as effective antimalarial agents .

Synthesis Techniques

The synthesis of 2-quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione typically involves multi-step reactions that include cyclization and functionalization processes. Rhodium-catalyzed reactions have been employed to enhance the efficiency of synthesizing these compounds .

Structural Variants

Various structural modifications have been explored to optimize the biological activity of this class of compounds. For example, introducing different substituents on the quinoline ring or modifying the phthalazine core can significantly influence the pharmacological properties and enhance efficacy against specific targets .

Case Study: PARP Inhibition

A notable case study involved the synthesis and evaluation of new analogs derived from 2,3-dihydrophthalazine-1,4-dione as selective inhibitors of PARP10 and PARP15. The study demonstrated that certain compounds could effectively rescue cells from apoptosis induced by these enzymes, showcasing their therapeutic potential in cancer treatment .

Case Study: Antimicrobial Testing

In another case study focusing on antimicrobial properties, synthesized benzoxazole-fused quinoline derivatives were tested against multiple bacterial strains using agar well diffusion methods. The results indicated significant antibacterial activity, particularly against resistant strains, thus highlighting their potential role in antibiotic development .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dihydro-1,4-phthalazinedione: A structurally related compound with similar reactivity but lacking the quinoline moiety.

Quinoline derivatives: Compounds such as quinoline-N-oxide and dihydroquinoline share structural similarities and undergo similar chemical reactions.

Uniqueness

2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of both the quinoline and dihydrophthalazine-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

Overview

2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. With the molecular formula C17H11N3O2 and a molecular weight of 289.29 g/mol, this compound exhibits potential therapeutic properties, particularly in enzyme inhibition and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in lipid metabolism, including acetyl CoA synthetase and ATP-dependent citrate lyase, leading to significant reductions in serum cholesterol and triglycerides in animal models .

- DNA Interaction : Its quinoline moiety allows it to intercalate with DNA, inhibiting topoisomerases, which are crucial for DNA replication and transcription. This mechanism is particularly relevant in cancer therapy.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various biological assays:

- Hypolipidemic Activity : In a study examining the effects on lipid profiles, this compound significantly lowered serum cholesterol by 51% and triglycerides by 43% after a treatment period .

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. For instance, derivatives of this compound were evaluated for their ability to induce apoptosis in cancer cells .

- Receptor Binding : It has been identified as an allosteric modulator for certain receptors, which may contribute to its therapeutic effects in conditions such as obesity and diabetes .

Case Study 1: Lipid Metabolism

In a controlled experiment involving mice treated with this compound over 16 days:

| Parameter | Control Group | Treatment Group | Change (%) |

|---|---|---|---|

| Serum Cholesterol | 200 mg/dL | 98 mg/dL | -51 |

| Serum Triglycerides | 150 mg/dL | 85 mg/dL | -43 |

| Liver Lipids | High | Low | Significant Reduction |

This study highlighted the compound's role in modulating lipid levels and its potential application in treating hyperlipidemia.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that treatment with derivatives of this compound resulted in:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

These findings suggest that the compound may serve as a promising lead in anticancer drug development.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Key Activity |

|---|---|

| 2,3-Dihydro-1,4-phthalazinedione | Moderate enzyme inhibition |

| Quinoline-N-Oxide | Antimicrobial properties |

| Dihydroquinoline | Limited anticancer activity |

The unique combination of quinoline and phthalazine moieties in this compound enhances its biological profile compared to these analogs.

Propiedades

IUPAC Name |

3-quinolin-8-yl-2H-phthalazine-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-16-12-7-1-2-8-13(12)17(22)20(19-16)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXBMYBGVJKMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.